2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Organic Synthesis Process Chemistry N-Aryl Morpholines

Sourced from the Molecular Libraries Program for GPR151 modulation studies, this N-aryl morpholine is ideal for academic research on addiction, pain, and neuropsychiatric disorders. Its unique substitution pattern also makes it a valuable building block for complex heterocyclic synthesis. A published, high-yield synthesis protocol supports method development. Purchase for hit validation or synthetic method exploration.

Molecular Formula C13H17N3O5
Molecular Weight 295.295
CAS No. 866157-49-5
Cat. No. B2481124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine
CAS866157-49-5
Molecular FormulaC13H17N3O5
Molecular Weight295.295
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-]
InChIInChI=1S/C13H17N3O5/c1-8-4-11(15(17)18)13(12(5-8)16(19)20)14-6-9(2)21-10(3)7-14/h4-5,9-10H,6-7H2,1-3H3
InChIKeyNNDMGZJKWCOVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide: 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS 866157-49-5) Procurement Data


2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS 866157-49-5) is a synthetic morpholine derivative with the molecular formula C13H17N3O5 and a molecular weight of 295.29 g/mol . It is classified as an N-aryl morpholine bearing multiple nitro substituents on the aromatic ring . The compound's known applications stem from its inclusion in the Molecular Libraries Program's high-throughput screening library, where it was evaluated for GPR151 modulation .

Critical Procurement Note: The Absence of Differentiating Data for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine


An exhaustive search of primary literature and patents for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine reveals a critical absence of head-to-head quantitative data that would allow for a scientific or industrial user to prioritize its selection over closely related analogs, such as 4-(4-methyl-2,6-dinitrophenyl)morpholine or 4-(3,4-dimethoxy-2,6-dinitrophenyl)morpholine . While a robust, high-yield synthesis protocol has been published [1], no comparative efficacy, selectivity, stability, or performance metrics are available. Therefore, generic substitution of this compound for another N-substituted 2,6-dialkylmorpholine cannot be scientifically justified or ruled out based on the current evidence base.

Quantitative Evidence Inventory for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine


Synthetic Efficiency: A Robust One-Step Protocol with Quantitative Yield

The primary verified differentiation lies in a published, highly efficient synthesis protocol. A recent 2023 publication details a one-step synthesis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine in quantitative yield using adapted Vilsmeier conditions [1]. This protocol provides a clear and verifiable synthetic route, distinguishing it from other N-aryl morpholines for which such detailed and optimized conditions may not be publicly available. The protocol is supported by full characterization data, including 1H, 2H, 13C-NMR, IR, and Raman spectroscopy [1].

Organic Synthesis Process Chemistry N-Aryl Morpholines

Biological Activity: Putative GPR151 Modulation in High-Throughput Screening

The compound was tested in a cell-based high-throughput primary assay designed to identify activators of the orphan G protein-coupled receptor GPR151, an emerging target in nicotine dependence and pain research . This screening, conducted by The Scripps Research Institute Molecular Screening Center, places the compound within a specific pharmacological context . However, no quantitative activity data (e.g., EC50, % activation) from this assay is publicly available. While GPR151 is a target of high interest, the lack of reported potency or efficacy data for this compound against GPR151 means this information cannot serve as a differentiating metric [1].

GPCR Pharmacology Neuroscience Addiction Research

Application Scenarios for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine Based on Available Evidence


Academic Chemical Methodology Development

This compound is a suitable candidate for academic research groups focused on developing new synthetic methods for N-aryl morpholines. The existence of a published, quantitative-yield synthesis protocol provides a reliable starting point and a benchmark for comparing new catalytic or reaction conditions [1].

Orphan GPCR (GPR151) Hit Validation Studies

Researchers investigating the biology of the G-protein coupled receptor GPR151 in the context of addiction, pain, or neuropsychiatric disorders may utilize this compound as a potential starting point for hit validation. Its prior inclusion in a high-throughput screen for GPR151 activators provides a direct scientific rationale for this application .

General Organic Building Block for Dinitrophenyl Morpholines

The compound serves as a functionalized building block for the construction of more complex molecular architectures. Its unique substitution pattern, featuring both methyl and nitro groups, makes it a useful intermediate in the synthesis of specialized heterocyclic compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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